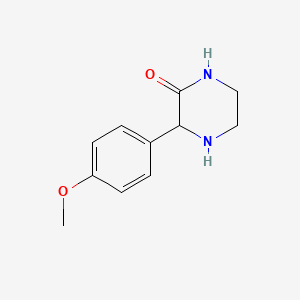

3-(4-Methoxyphenyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methoxyphenyl)piperazin-2-one is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Acetylcholinesterase Inhibition

One of the primary applications of 3-(4-Methoxyphenyl)piperazin-2-one is its role as an acetylcholinesterase inhibitor. This mechanism is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, the compound can increase the levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic transmission and cognitive function.

Dopamine Receptor Modulation

Research indicates that derivatives of this compound can interact with dopamine receptors, specifically the D3 receptor. Modifications to the piperazine structure have been explored to improve binding affinity and selectivity for D3 receptors over D2-like subtypes. This is particularly relevant for developing treatments for conditions related to dopamine dysregulation, such as addiction and schizophrenia .

Pharmacology

Behavioral Studies and Drug Addiction

Studies have demonstrated that compounds derived from this compound exhibit significant effects on drug-seeking behavior in rodent models. For instance, D3 receptor antagonists have shown efficacy in reducing cocaine-induced behaviors, suggesting that these compounds may serve as therapeutic agents in treating substance use disorders .

Serotonin Receptor Activity

The compound has also been investigated for its activity at serotonin receptors (5-HT1A and 5-HT2A). A series of derivatives were synthesized and evaluated for their binding affinities, revealing promising results that indicate potential applications in treating mood disorders and anxiety .

Material Science

Polymer Development

In material science, this compound has been studied for its potential use in developing new polymers. The unique structural properties of piperazine derivatives allow for modifications that can enhance the mechanical and thermal properties of polymeric materials. This application could lead to advancements in various industrial sectors, including coatings and composites.

Case Study 1: Acetylcholinesterase Inhibition

A study evaluating the efficacy of this compound as an acetylcholinesterase inhibitor demonstrated a significant reduction in enzyme activity compared to control groups. The compound was administered at varying concentrations, revealing a dose-dependent response that supports its potential therapeutic use in Alzheimer's disease treatment.

Case Study 2: Dopamine Receptor Interaction

Another investigation focused on the modification of the D3 receptor pharmacophore using derivatives of this compound. The study assessed binding affinities using radiolabeled ligands and found that specific modifications enhanced selectivity for D3 receptors while minimizing interactions with other receptor subtypes.

Propiedades

Fórmula molecular |

C11H14N2O2 |

|---|---|

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

3-(4-methoxyphenyl)piperazin-2-one |

InChI |

InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |

Clave InChI |

VTXPVECINSUFED-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2C(=O)NCCN2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.